Methyl tetrahydro-2-furancarboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl tetrahydro-2-furancarboxylate and related compounds often involves condensation reactions, the use of metal catalysts, and specific conditions to achieve desired structures and functionalities. For example, the synthesis of 2,5-bis{(diethyl-3′-indolyl)methyl}furan, a related compound, demonstrated the acid-catalyzed condensation of 2,5-bis(diethylhydroxymethyl)furan with indole, followed by reactions with metal derivatives to produce dilithium, disodium, and dipotassium complexes (Wang et al., 2005).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives plays a crucial role in its reactivity and applications. X-ray crystallography and other analytical techniques are often employed to elucidate these structures. The study by Wang et al. (2005) also reported on the X-ray structures of their synthesized furan derivatives, providing detailed insights into the molecular arrangements and potential reactivity paths.
Chemical Reactions and Properties
This compound participates in various chemical reactions, including C-H functionalization and carbonylation, which are pivotal in synthesizing complex organic molecules. For instance, the iron-catalyzed oxidative C-H functionalization of internal olefins for synthesizing tetrasubstituted furans highlights the compound's versatility in organic synthesis (Lou et al., 2017).
Physical Properties Analysis
The physical properties of this compound, such as boiling point, miscibility with water, and stability, are important for its handling and application in various reactions. The minireview by Pace et al. (2012) on 2-Methyltetrahydrofuran, a closely related solvent, discusses these properties in detail, offering insights into the broader class of compounds including this compound and its utility in organic chemistry (Pace et al., 2012).
Chemical Properties Analysis
Understanding the chemical properties of this compound, such as reactivity with different chemical groups, susceptibility to oxidation, and participation in catalytic cycles, is essential for its application in synthetic chemistry. The study on C-H bond activation/borylation of furans and thiophenes catalyzed by a half-sandwich iron N-heterocyclic carbene complex by Hatanaka et al. (2010) provides valuable information on the chemical behavior of furan derivatives, including this compound (Hatanaka et al., 2010).
Scientific Research Applications
Alkylation Reactions : Methyl 3-alkyl-2,3-dihydro-3-furancarboxylates can be prepared by alkylation of methyl 2,3-dihydro-3-furancarboxylate, indicating its utility in synthesizing alkylated furan derivatives (Kinoshita, Hirano, & Yoshida, 1991).
Use as a Biomass-Derived Solvent : 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like furfural or levulinic acid, serves as an environmentally benign solvent for syntheses involving organometallics, organocatalysis, and biotransformations (Pace et al., 2012).
Synthesis of Alkaloids : The intramolecular Diels−Alder furan cycloaddition of 2-amidofurans has been used to synthesize pyrrolophenanthridine class of alkaloids (Padwa, Dimitroff, Waterson, & Wu, 1998).
Formation of Tricyclic Compounds : Methyl tetrahydro-2-furancarboxylate facilitates the synthesis of complex tricyclic structures like 5H-2-methoxycarbonyl-4-oxofuro[2,3-b][1,5]benzothiazepine (Yamamoto et al., 1995).
Chemiluminescent Detection Systems : It can be used in chemiluminescent detection systems for 2-furancarboxylic acid, highlighting its role in analytical chemistry (Ishii, Itoh, Yoshihiro, & Nakamura, 1994).
Study of Reactivities : The reactivities of methyl esters of furan-2-carboxylic and thiophene-2-carboxylic acids have been studied through methods like competitive nitration (Venter et al., 1978).
Synthesis of Anilines : 5-Amino-2-furancarboxylic acid methyl ester, a related compound, has been used in Diels−Alder cycloadditions to prepare polysubstituted anilines, demonstrating the versatility of furancarboxylate derivatives in synthetic chemistry (Padwa, Dimitroff, Waterson, & Wu, 1997).
Palladium-Catalyzed Arylation : Furans, including derivatives like this compound, can be directly arylated using palladium catalysis, which is significant in the formation of complex organic compounds (Battace et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl tetrahydro-2-furancarboxylate is a chemical compound with the molecular formula C6H10O3
Mode of Action
It is known that furan ring hydrogenation to tetrahydrofuran-2-carboxylate easily proceeds over Pd catalysts . More research is required to elucidate these mechanisms.
Biochemical Pathways
The compound is involved in the reductive conversion of biomass-derived furancarboxylic acids
properties
IUPAC Name |
methyl oxolane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)5-3-2-4-9-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHZGHPQQTXOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958551 | |
Record name | Methyl oxolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37443-42-8 | |
Record name | 2-Furancarboxylic acid, tetrahydro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37443-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl tetrahydro-2-furancarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037443428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl oxolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl tetrahydro-2-furancarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL TETRAHYDRO-2-FURANCARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77258003UQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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